3',5'-Dichloro-2-methylpropiophenone
Description
3',5'-Dichloro-2-methylpropiophenone (molecular formula: C₁₀H₁₀Cl₂O) is a substituted propiophenone derivative characterized by chlorine atoms at the 3' and 5' positions of the aromatic ring and a methyl group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical intermediate development due to its electron-withdrawing substituents, which influence reactivity and binding properties.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPCIPHLRSHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’,5’-Dichloro-2-methylpropiophenone involves several steps and specific reaction conditions. One common method includes the chlorination of 2-methylpropiophenone using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 3’ and 5’ positions .
Industrial production methods may involve more advanced techniques such as palladium-catalyzed reactions to achieve higher yields and purity. These methods are optimized for large-scale production and often include purification steps to remove any impurities .
Chemical Reactions Analysis
3’,5’-Dichloro-2-methylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
3’,5’-Dichloro-2-methylpropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems and its potential as a biochemical tool.
Industry: This compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and a methyl group influences its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biochemical pathways, making it a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and molecular differences between 3',5'-Dichloro-2-methylpropiophenone and related compounds identified in the evidence:
Key Observations:
- Substituent Effects: The methyl group in this compound introduces steric effects compared to the methoxy group in 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone . This difference likely alters solubility and reactivity in nucleophilic substitution reactions.
- Backbone Variations: Acetophenone analogs (e.g., 3',5'-Dichloroacetophenone) lack the propionyl chain, reducing their utility in multi-step syntheses requiring ketone elongation .
Commercial and Industrial Relevance
- Pharmaceutical Intermediates: Compounds like 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4) are marketed as intermediates for drug synthesis, suggesting similar applications for this compound .
- Cost and Availability: Fluorinated analogs (e.g., CAS 130336-16-2) are significantly more expensive (e.g., ¥15,200/5g) due to specialized synthesis requirements, whereas non-fluorinated derivatives are more accessible .
Biological Activity
3',5'-Dichloro-2-methylpropiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
Chemical Formula: C11H10Cl2O
CAS Number: 1267546-21-3
This compound features a propiophenone structure with two chlorine substituents at the 3' and 5' positions of the aromatic ring. This unique arrangement contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various Gram-positive bacteria and fungi, revealing a structure-dependent antimicrobial activity. The compound was particularly effective against multidrug-resistant pathogens, suggesting its potential as a novel antimicrobial agent in clinical settings .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibitory |
| Enterococcus faecalis | 16 µg/mL | Inhibitory |
| Candida albicans | 64 µg/mL | Inhibitory |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including A549 human pulmonary cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Case Study: A549 Cell Line
- Cell Line: A549 (human lung carcinoma)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in microbial resistance and cancer proliferation. The compound may inhibit key enzymes responsible for cell wall synthesis in bacteria or modulate signaling pathways that lead to cancer cell survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Effective against MDR pathogens |
| 1-(3,5-Dichlorophenyl)-3-phenylurea | Moderate | Moderate | Primarily used as an intermediate |
| 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione | Yes | No | Known for antifungal properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
